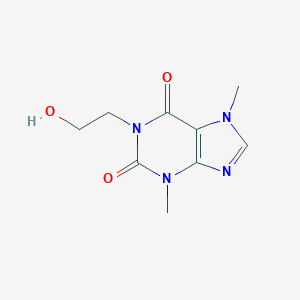
1-(2-Hydroxyethyl)-3,7-dimethylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-3,7-dimethylxanthine, also known as theophylline, is a naturally occurring compound found in tea leaves, cocoa beans, and coffee beans. Theophylline has been used for decades in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its bronchodilator properties. In recent years, theophylline has gained attention for its potential therapeutic applications in other diseases, such as cancer and neurological disorders.
Mécanisme D'action
Theophylline acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This increase in cAMP and cGMP levels leads to bronchodilation, vasodilation, and anti-inflammatory effects. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine inhibits PDE activity, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA), which regulates cell cycle progression and apoptosis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects through the activation of the cAMP/PKA signaling pathway.
Effets Biochimiques Et Physiologiques
Theophylline has several biochemical and physiological effects, including bronchodilation, vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to inhibit tumor growth and metastasis through the regulation of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline has several advantages for lab experiments, including its low cost and availability. However, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has limitations, including its narrow therapeutic window and potential for toxicity at high doses.
Orientations Futures
There are several future directions for the research of 1-(2-Hydroxyethyl)-3,7-dimethylxanthine. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be further studied for its potential as a combination therapy with other anticancer drugs. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be studied for its potential as a disease-modifying therapy. Additionally, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be studied for its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders.
Méthodes De Synthèse
Theophylline can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The chemical synthesis of 1-(2-Hydroxyethyl)-3,7-dimethylxanthine involves the reaction of xanthine with ethylene oxide or ethylene chlorohydrin, followed by methylation at the 3 and 7 positions.
Applications De Recherche Scientifique
Theophylline has been extensively studied for its therapeutic potential in various diseases. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to inhibit the growth and metastasis of cancer cells through multiple mechanisms, including regulation of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
1507-14-8 |
|---|---|
Nom du produit |
1-(2-Hydroxyethyl)-3,7-dimethylxanthine |
Formule moléculaire |
C9H12N4O3 |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-10-7-6(11)8(15)13(3-4-14)9(16)12(7)2/h5,14H,3-4H2,1-2H3 |
Clé InChI |
RXONRYRTUQKSNI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO |
Autres numéros CAS |
1507-14-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



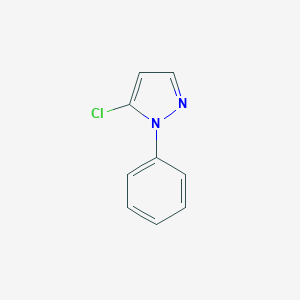
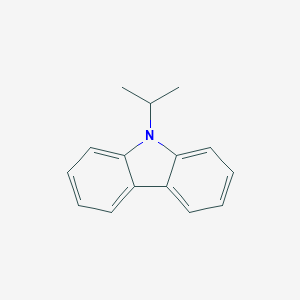
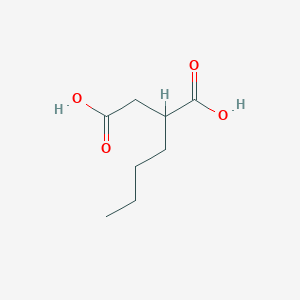
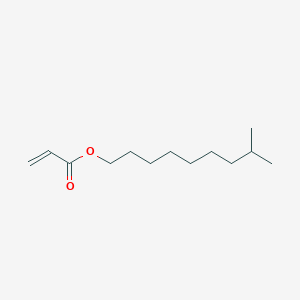
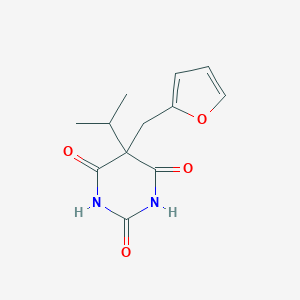
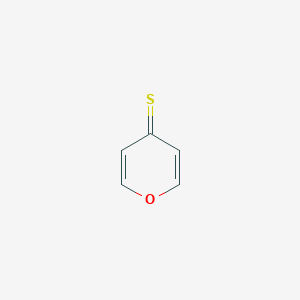
![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)
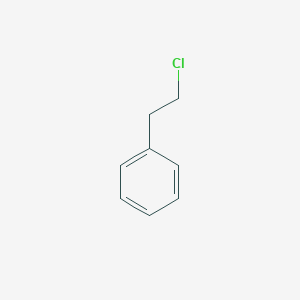
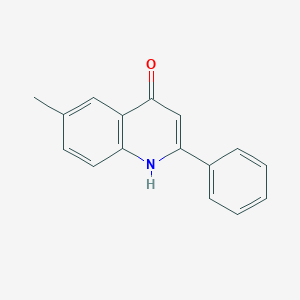
![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)
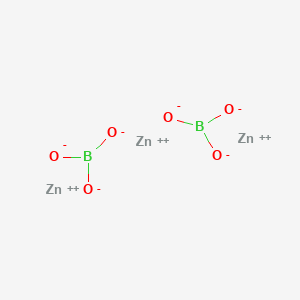
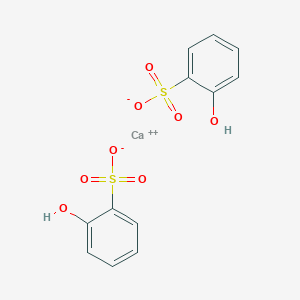
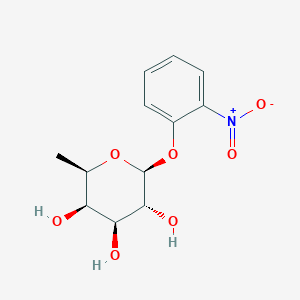
![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)